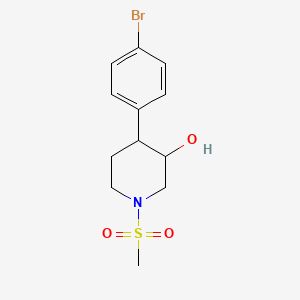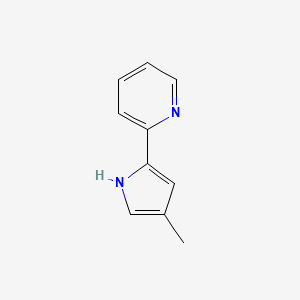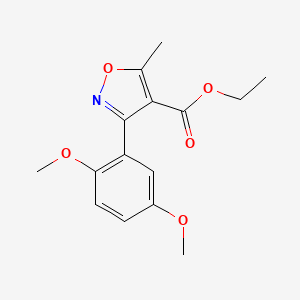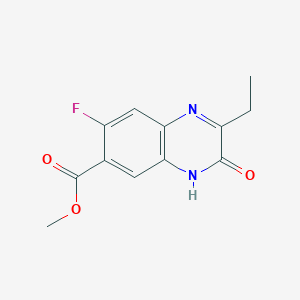![molecular formula C22H27NO6S B13704275 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)
3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD31630213 is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31630213 involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In an industrial setting, the production of MFCD31630213 is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced technologies and equipment helps in maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
MFCD31630213 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds or other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
MFCD31630213 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD31630213 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets depend on the context of its use and the specific application.
Properties
Molecular Formula |
C22H27NO6S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(4-methylsulfonylphenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C22H27NO6S/c1-22(2,3)29-21(26)23-17(14-20(24)25)13-16-7-5-6-8-19(16)15-9-11-18(12-10-15)30(4,27)28/h5-12,17H,13-14H2,1-4H3,(H,23,26)(H,24,25) |
InChI Key |
VKWKNLQDUOPGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)









